molecular formula C9H16N2O B8610669 N-(6-Cyanohexyl)acetamide CAS No. 62578-13-6

N-(6-Cyanohexyl)acetamide

Cat. No.: B8610669
CAS No.: 62578-13-6
M. Wt: 168.24 g/mol
InChI Key: MKJJKJMRZMEMND-UHFFFAOYSA-N
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Description

N-(6-Cyanohexyl)acetamide is an acetamide derivative characterized by a cyano (-CN) functional group attached to a hexyl chain at the nitrogen atom of the acetamide backbone. The cyano group confers unique electronic and steric characteristics, influencing solubility, reactivity, and biological interactions .

Properties

CAS No.

62578-13-6

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-(6-cyanohexyl)acetamide

InChI

InChI=1S/C9H16N2O/c1-9(12)11-8-6-4-2-3-5-7-10/h2-6,8H2,1H3,(H,11,12)

InChI Key

MKJJKJMRZMEMND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Compound Name Molecular Formula Functional Groups Key Substituent Characteristics
N-(6-Cyanohexyl)acetamide C₉H₁₅N₂O Acetamide, Cyano (-CN) Electron-withdrawing cyano group
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O Acetamide, Amino (-NH₂) Electron-donating amino group
N-(6-acetamidohexyl)acetamide C₁₀H₂₀N₂O₂ Acetamide, Acetamido (-NHAc) Polar, hydrogen-bonding acetamido group
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, Methylamino-carbonyl Dual functional groups enhancing reactivity

Key Observations :

  • Electron Effects: The cyano group in this compound is strongly electron-withdrawing, reducing electron density at the nitrogen atom compared to the amino or acetamido analogs. This may decrease nucleophilicity but enhance stability in acidic conditions .
  • Solubility: Amino-substituted analogs (e.g., N-(6-Aminohexyl)acetamide) exhibit high water solubility due to protonation of the -NH₂ group, whereas cyano derivatives are likely less soluble in polar solvents .

Pharmacological and Chemical Reactivity

Antimicrobial Activity
  • Analog Data : Acetamide derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show enhanced antimicrobial activity. For example, 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide (C₁₁H₁₂ClN₂O₂S) inhibits bacterial growth via interactions with cell wall synthesis enzymes .
  • However, its efficacy requires empirical validation .
Anticancer Activity
  • Analog Data : Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (C₂₂H₂₄N₄O₅S) exhibit IC₅₀ values <10 µM against cancer cell lines (HCT-116, MCF-7) by targeting kinase pathways .
  • Prediction for this compound: The hydrophobic hexyl chain may improve cell membrane permeability, while the cyano group could modulate interactions with intracellular targets like tubulin or topoisomerases .

Physicochemical Properties

Property This compound N-(6-Aminohexyl)acetamide N-(6-acetamidohexyl)acetamide
Molecular Weight (g/mol) ~181.2 158.24 200.28
Solubility in Water Low (predicted) High Moderate
LogP (Predicted) ~1.5 -0.3 0.8
Melting Point Not reported 120–125°C 95–100°C

Notes:

  • The cyano group increases hydrophobicity (higher LogP) compared to amino analogs, which may enhance blood-brain barrier penetration .
  • Crystallinity: Meta-substituted acetamides (e.g., trichloro derivatives) form diverse crystal lattices due to substituent steric effects, suggesting that this compound could exhibit unique solid-state packing .

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